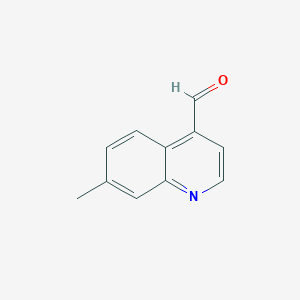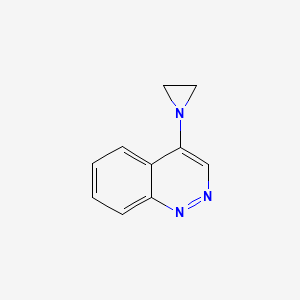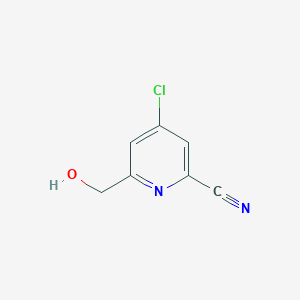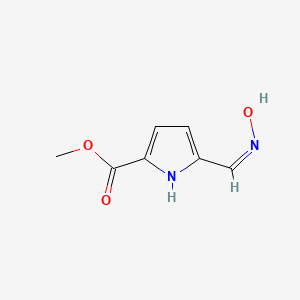
6-Amino-7-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-7-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 7th position, and a carbonyl group at the 2nd position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize 6-Amino-7-methylquinolin-2(1H)-one involves the cyclization of appropriate precursors. A typical synthetic route might include:
Starting Materials: 2-Aminoacetophenone and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol.
Cyclization: The intermediate formed undergoes cyclization to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Using continuous flow reactors to maintain optimal temperature and pressure.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-7-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Amino-7-methylquinolin-2-ol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Applications De Recherche Scientifique
6-Amino-7-methylquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-7-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The amino and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminoquinolin-2(1H)-one: Lacks the methyl group at the 7th position.
7-Methylquinolin-2(1H)-one: Lacks the amino group at the 6th position.
Quinolin-2(1H)-one: Lacks both the amino and methyl groups.
Uniqueness
6-Amino-7-methylquinolin-2(1H)-one is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to unique interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
6-amino-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-9-7(5-8(6)11)2-3-10(13)12-9/h2-5H,11H2,1H3,(H,12,13) |
Clé InChI |
ILBMUKUQTUAXKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=O)N2)C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)





![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)







